Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate is an organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and one-pot synthesis methods are likely preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and antiviral properties.
Imidazo[1,2-b]pyridazines: Known for their therapeutic potential and used in various medicinal applications.
Uniqueness
Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate stands out due to its unique chemical structure, which imparts distinct optical and biological properties. This makes it particularly valuable in the development of new drugs and materials .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-imidazo[1,5-a]pyridin-3-ylacetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-9-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 |
InChI Key |
ZTRZWSGXTQVVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C2N1C=CC=C2 |
Origin of Product |
United States |
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